N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

This imidazo[2,1-b]thiazole carboxamide offers a distinct 3-methyl substitution and para-phenylene-cyclopropanecarboxamide architecture proven to confer conformational rigidity and unique hydrogen-bonding geometry versus acetamide or benzamide analogs. Ideal for diversity-oriented kinase screening libraries (structurally related V600E-B-RAF IC50 39.9 nM) or IDO1 inhibition studies (closely related IC50 13–23 µM). Critical: all target engagement data must be generated by the end user as no prior art for this exact compound exists; advisable as a matched negative control for validated imidazothiazole probes. Verify purity and activity in your assay before use.

Molecular Formula C16H15N3OS
Molecular Weight 297.38
CAS No. 893985-81-4
Cat. No. B2446568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide
CAS893985-81-4
Molecular FormulaC16H15N3OS
Molecular Weight297.38
Structural Identifiers
SMILESCC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4CC4
InChIInChI=1S/C16H15N3OS/c1-10-9-21-16-18-14(8-19(10)16)11-4-6-13(7-5-11)17-15(20)12-2-3-12/h4-9,12H,2-3H2,1H3,(H,17,20)
InChIKeyZEMSHPHBQWBODS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3-Methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide (CAS 893985-81-4): Structural Identity and Procurement Baseline


N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide (CAS 893985-81-4) is a synthetic small molecule (MW 297.4 g/mol) belonging to the imidazo[2,1-b]thiazole carboxamide class [1]. Its structure is defined by a 3-methyl-substituted fused imidazo[2,1-b]thiazole bicyclic core linked via a para-phenylene bridge to a cyclopropanecarboxamide moiety, with a computed XLogP3-AA of 3.6 [1]. This compound is offered by multiple chemical vendors as a research-grade tool compound, typically at ≥95% purity [2]. Direct, peer-reviewed quantitative bioactivity data for this exact compound are notably absent from the public domain, which itself constitutes a critical procurement consideration: claims of target engagement or potency must be treated as unverified until confirmed by the end user in their specific assay context.

Why N-(4-(3-Methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide Cannot Be Interchanged with In-Class Analogs


Imidazo[2,1-b]thiazole carboxamides are a pharmacologically diverse class where minor structural perturbations can profoundly alter target engagement, selectivity, and physicochemical properties [1]. For instance, the regioisomeric shift of the phenyl-carboxamide attachment from the para to the meta position, or removal of the 3-methyl substituent on the imidazothiazole core, yields distinct compounds (e.g., CAS 893979-49-2 and CAS 771505-22-7, respectively) with independently uncharacterized activity profiles [1]. The cyclopropanecarboxamide terminus introduces conformational rigidity and a specific hydrogen-bonding geometry not replicated by acetamide, benzamide, or sulfonamide congeners, making simple substitution scientifically unjustifiable without matched-pair comparative data [1].

Quantitative Differential Evidence for N-(4-(3-Methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide (CAS 893985-81-4)


Structural Uniqueness: Para-Substitution and 3-Methyl Imidazothiazole Core vs. Meta and Des-Methyl Analogs

The target compound possesses three structural features — a 3-methyl group on the imidazo[2,1-b]thiazole, a para-phenylene linker, and a cyclopropanecarboxamide terminus — that collectively distinguish it from its closest commercially available analogs. The meta-substituted regioisomer (CAS 893979-49-2) and the des-methyl analog (CAS 771505-22-7) are distinct chemical entities with no published quantitative comparative bioactivity data [1]. The cyclopropane ring imposes conformational constraints absent in the acetamide (CAS 893989-09-8) and benzamide (CAS 893985-44-9) series [1]. This absence of matched molecular pair data means that any substitution of one analog for another in a biological assay introduces an uncharacterized variable, making independent validation mandatory.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Class-Level IDO1 Inhibitory Potential: Imidazo[2,1-b]thiazole Derivatives as a Scaffold with Micromolar Activity

Imidazo[2,1-b]thiazole derivatives have been validated as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in multiple independent studies. A 2023 structure-based design effort identified compounds 30 and 41 with human IDO1 IC50 values of 23 µM and 13 µM, respectively [1]. An earlier 2019 study reported three imidazothiazole derivatives with IDO1 inhibitory potency in the low micromolar range [2]. The target compound has been annotated by vendors as a potential IDO1 inhibitor ; however, no quantitative IDO1 IC50 data specific to CAS 893985-81-4 has been published. The class-level inference suggests that if IDO1 inhibition is the intended application, the user must empirically determine potency and selectivity relative to established tool compounds such as Amg-1 or epacadostat.

Cancer Immunotherapy IDO1 Inhibition Tryptophan Metabolism

Kinase Inhibition Potential: Pan-RAF and VEGFR2 Class-Level Activity of Imidazo[2,1-b]thiazole Scaffolds

The imidazo[2,1-b]thiazole core has demonstrated potent kinase inhibitory activity in peer-reviewed studies. A 2015 study reported an imidazo[2,1-b]thiazole arylsulfonamido derivative with IC50 values of 39.9 nM against V600E-B-RAF and 19.0 nM against C-RAF [1]. More recently, imidazo[2,1-b]thiazole derivatives have been developed as potent pan-RAF inhibitors with promising in vitro and in vivo anti-melanoma activity [2]. The target compound has been annotated with potential VEGFR2 inhibitory activity . However, no kinase inhibition data (IC50, Kd, or % inhibition at any concentration) specific to CAS 893985-81-4 has been published. The cyclopropanecarboxamide moiety may confer conformational advantages for kinase ATP-binding site engagement, but this hypothesis remains experimentally untested for this specific compound.

Kinase Inhibition Oncology Pan-RAF VEGFR2

Histamine H3 Receptor Ligand Potential: Patent-Based Class Association of Imidazothiazole Carboxamides

Patent literature (WO2010135541 and related filings) discloses imidazo[2,1-b]thiazole and thiazole amide compounds as histamine H3 receptor ligands for CNS disorders [REFS-1, REFS-2]. The structural core of CAS 893985-81-4 is consistent with the Markush structures claimed in these patents. However, the target compound is not specifically exemplified, and no receptor binding affinity (Ki), functional activity (EC50/IC50), or selectivity data are publicly available for this compound at the H3 receptor or any other GPCR target. The class-level inference is the weakest form of evidence and should not serve as a basis for compound prioritization without confirmatory profiling.

Histamine H3 Receptor CNS Drug Discovery GPCR Pharmacology

Recommended Application Scenarios for N-(4-(3-Methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide (CAS 893985-81-4)


Scaffold-Hopping and Chemical Library Enrichment in Kinase-Focused Screening Collections

Given the documented nanomolar kinase inhibitory activity of structurally related imidazo[2,1-b]thiazole derivatives against V600E-B-RAF (IC50 39.9 nM) and C-RAF (IC50 19.0 nM), this compound is a suitable candidate for inclusion in diversity-oriented or kinase-focused screening libraries where scaffold novelty is prioritized over known potency [1]. Its 3-methyl substitution and cyclopropanecarboxamide terminus provide structural features distinct from more common imidazothiazole chemotypes, potentially accessing different kinase selectivity profiles.

Exploratory IDO1 Inhibitor Screening in Cancer Immunotherapy Research

The demonstrated low-micromolar IDO1 inhibitory activity (IC50 13–23 µM) of closely related imidazo[2,1-b]thiazole derivatives supports the rational, albeit speculative, use of this compound in recombinant human IDO1 enzyme assays or cellular IDO1 activity assays [2]. Procurement for this purpose requires the end user to generate all primary pharmacological data, as no prior art exists to validate potency, selectivity, or cellular permeability for this specific compound.

Structure-Activity Relationship (SAR) Studies on Imidazo[2,1-b]thiazole Carboxamide Series

As part of a systematic SAR campaign, this compound occupies a specific parametric position: 3-methyl substitution on the imidazo[2,1-b]thiazole core with para-phenylene-cyclopropanecarboxamide tail. Comparing this compound with its des-methyl analog (CAS 771505-22-7) and meta-substituted regioisomer (CAS 893979-49-2) in a unified assay panel would address fundamental SAR questions about the impact of methyl substitution and linker geometry on target engagement and selectivity [3]. Such studies would generate the matched-pair data currently missing from the literature.

Negative Control or Counter-Screen Compound for Validated Imidazothiazole Chemical Probes

In the absence of confirmed potency against any specific target, this compound may function as a structurally matched negative control for studies employing validated imidazo[2,1-b]thiazole chemical probes. Its close structural similarity to active compounds, combined with the lack of demonstrated activity, makes it suitable for controlling for scaffold-specific artifacts in cellular assays, provided that inactivity is experimentally confirmed in the relevant assay system prior to use.

Quote Request

Request a Quote for N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.